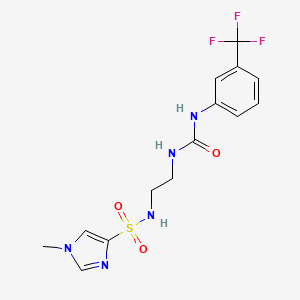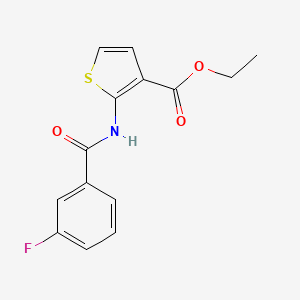![molecular formula C16H18N2OS B2805847 1-[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine CAS No. 2320924-87-4](/img/structure/B2805847.png)
1-[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine is a complex organic compound that features a benzothiophene ring, a pyrrolidine ring, and an azetidine ring
Méthodes De Préparation
The synthesis of 1-[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene ring, followed by the introduction of the pyrrolidine and azetidine rings. Common synthetic routes include:
Cyclization reactions: These are used to form the benzothiophene ring.
Nucleophilic substitution reactions: These are employed to introduce the pyrrolidine and azetidine rings.
Reaction conditions: These often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Analyse Des Réactions Chimiques
1-[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the rings, potentially altering the compound’s biological activity.
Reduction: This reaction can be used to reduce double bonds or other functional groups within the compound.
Common reagents and conditions: These include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major products: The products of these reactions depend on the specific reagents and conditions used but can include modified versions of the original compound with different functional groups.
Applications De Recherche Scientifique
1-[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including interactions with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1-[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity. The pathways involved in its mechanism of action can include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in cellular processes.
Receptor binding: The compound may bind to specific receptors, altering their signaling pathways and affecting cellular responses.
Comparaison Avec Des Composés Similaires
1-[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine can be compared to other similar compounds, such as:
Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one: This compound also features a benzothiophene ring and is studied for its biological activity.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have a similar structure and are investigated for their anti-inflammatory properties.
Indole derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
The uniqueness of this compound lies in its combination of the benzothiophene, pyrrolidine, and azetidine rings, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-benzothiophen-2-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-16(15-9-12-5-1-2-6-14(12)20-15)18-10-13(11-18)17-7-3-4-8-17/h1-2,5-6,9,13H,3-4,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGINDXOGMUSGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CN(C2)C(=O)C3=CC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-fluorobenzamide](/img/structure/B2805767.png)
![2,3,5,6-tetramethyl-N-{3-oxo-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]propyl}benzene-1-sulfonamide](/img/structure/B2805769.png)

![4-fluoro-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2805772.png)
![[4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2805774.png)
![[(E)-2-(2-Fluoropyridin-4-yl)ethenyl]dimethylamine](/img/structure/B2805775.png)


![6-[(3,5-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2805780.png)
![4-({1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine](/img/structure/B2805782.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2805787.png)
